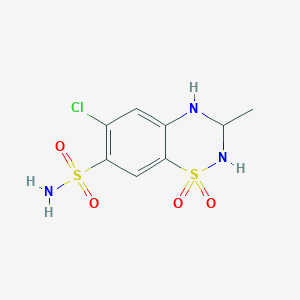![molecular formula C23H32O4 B14126687 [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate CAS No. 26108-47-4](/img/structure/B14126687.png)
[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate is a complex organic compound with a unique structure It belongs to the class of dibenzo[b,d]pyrans and is characterized by its multiple stereocenters and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the dibenzo[b,d]pyran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the hydroxy and acetate groups: These functional groups are introduced through selective hydroxylation and acetylation reactions.
Stereoselective synthesis: Ensuring the correct stereochemistry at the multiple chiral centers is crucial and can be achieved using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as chromatography and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized derivatives.
科学研究应用
[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors in the body to modulate biological responses.
Enzyme inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal transduction pathways: Modulating key signaling pathways to achieve therapeutic effects.
相似化合物的比较
[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate can be compared with other similar compounds, such as:
Δ9-Tetrahydrocannabinol (THC): Shares a similar dibenzo[b,d]pyran core but differs in functional groups and stereochemistry.
Cannabidiol (CBD): Another cannabinoid with a similar core structure but distinct biological activities.
HU-210: A synthetic cannabinoid with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
26108-47-4 |
|---|---|
分子式 |
C23H32O4 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-9-yl]methyl acetate |
InChI |
InChI=1S/C23H32O4/c1-5-6-7-8-16-12-20(25)22-18-11-17(14-26-15(2)24)9-10-19(18)23(3,4)27-21(22)13-16/h11-13,18-19,25H,5-10,14H2,1-4H3/t18-,19-/m1/s1 |
InChI 键 |
ILHSUWMZKIAMCQ-RTBURBONSA-N |
手性 SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)COC(=O)C)O |
规范 SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)COC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


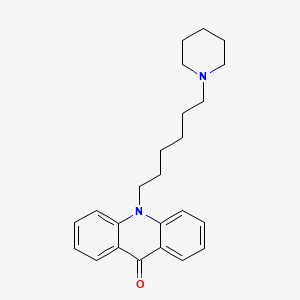
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
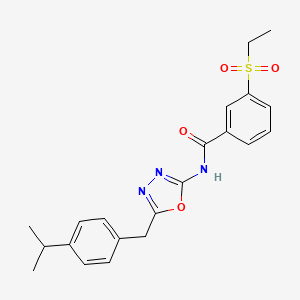
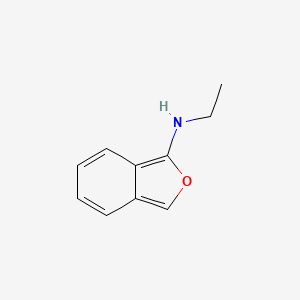
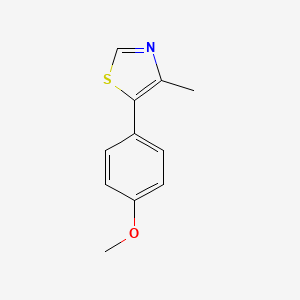
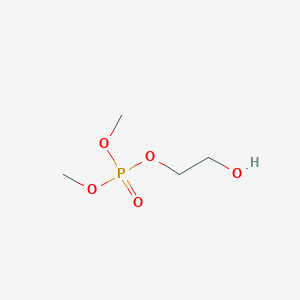
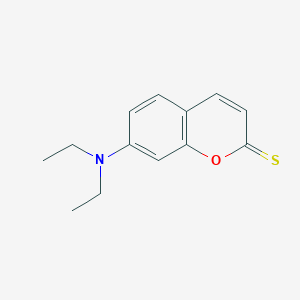
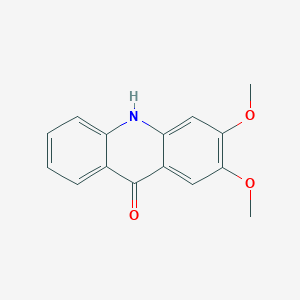

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)
